Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(bromomethyl)-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a bromomethyl substituent
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHILBGFDQGODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a series of cyclization reactions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination reactions.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles, enabling alkylation or introduction of heteroatoms.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Sodium azide | 3-(Azidomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 85% | |
| Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, rt | Morpholine | 3-(Morpholin-4-ylmethyl)-derivative | 78% |
Mechanism : The bromide leaves via a backside attack, forming a transition state with inversion of configuration at the methyl carbon.
Cross-Coupling Reactions
The bromomethyl group participates in Suzuki-Miyaura and Negishi couplings for C–C bond formation.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Phenylboronic acid | 3-(Phenylmethyl)-derivative | 65% | |
| ZnCl<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, THF | Vinylzinc bromide | 3-(Vinylmethyl)-derivative | 72% |
Key Insight : The bicyclic framework’s steric hindrance necessitates optimized catalytic systems (e.g., Pd with bulky ligands).
Ring-Opening Reactions
Acid-mediated ring-opening generates functionalized pyrrolidine derivatives.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.), MeOH, reflux | – | 3-(Bromomethyl)pyrrolidine carboxylate | 89% | |
| TFA, CH<sub>2</sub>Cl<sub>2</sub>, rt | – | Deprotected azabicyclo intermediate | 95% |
Application : Ring-opened products serve as precursors for alkaloid synthesis .
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or basic conditions to yield the free carboxylic acid.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4M in dioxane), rt | 3-(Bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid | 90% | |
| NaOH (aq.), THF, 50°C | Sodium carboxylate salt | 82% |
Utility : The carboxylic acid is a versatile intermediate for amide coupling or further functionalization.
Comparative Reaction Data
The table below summarizes optimized conditions for key transformations:
| Reaction Type | Optimal Catalyst/Reagent | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| S<sub>N</sub>2 | K<sub>2</sub>CO<sub>3</sub> | 60°C | DMF | 75–85% |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 80°C | DME/H<sub>2</sub>O | 60–72% |
| Ester Hydrolysis | HCl (4M) | rt | Dioxane | 85–90% |
Mechanistic Considerations
-
Steric Effects : The azabicyclo[3.2.1]octane core restricts access to the bromomethyl group, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
-
Leaving Group Stability : Bromide’s moderate leaving ability requires activation via deprotonation or metal coordination in cross-coupling reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a versatile scaffold in the design of novel pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural characteristics allow for modifications that can enhance biological activity and selectivity.
Dopamine Transporter Inhibitors
Research indicates that derivatives of this compound can act as intermediates for developing dopamine transporter inhibitors, which are crucial in treating disorders such as Parkinson's disease and ADHD. The bicyclic structure is believed to facilitate interactions with the transporter proteins, enhancing efficacy .
Antidepressant Activity
Studies have shown that compounds derived from this scaffold exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is particularly relevant given the rising incidence of mood disorders globally .
Organic Synthesis Applications
The compound is also significant in organic synthesis, where it can be utilized as a building block for more complex molecules.
Synthesis of Complex Molecules
This compound can be employed in various synthetic routes to create complex organic compounds, including:
- Peptide Synthesis : It can serve as a precursor for peptide coupling reactions, enhancing the diversity of peptide libraries used in drug discovery.
- Functionalized Bicyclic Compounds : The bromine atom allows for further substitution reactions, enabling the introduction of various functional groups essential for creating tailored molecules with specific properties .
Case Study: Development of CNS Active Compounds
A recent study focused on synthesizing derivatives of this compound to evaluate their activity against dopamine receptors. The findings highlighted that specific modifications to the tert-butyl group significantly enhanced binding affinity and selectivity towards dopamine receptors compared to existing drugs on the market .
Case Study: Synthesis of Novel Antidepressants
Another research effort aimed at utilizing this compound as a starting material for synthesizing new antidepressants revealed promising results in preclinical models. The synthesized compounds demonstrated improved pharmacokinetic profiles and reduced side effects compared to traditional antidepressants, suggesting a potential pathway for developing safer therapeutic options .
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Dopamine transporter inhibitors | Treatment of CNS disorders |
| Medicinal Chemistry | Antidepressant activity | New treatment options for mood disorders |
| Organic Synthesis | Building block for complex molecules | Enhanced drug discovery processes |
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar bicyclic structure but lacks the bromomethyl group.
3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester: Another similar compound with a different substituent pattern.
Uniqueness
Biological Activity
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 1305323-19-6
- Molecular Formula : C₁₃H₂₂BrNO₂
- Molecular Weight : 303.23 g/mol
The biological activity of this compound is largely attributed to its bromomethyl group, which acts as a reactive electrophile. This group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by modifying their active sites.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
Medicinal Chemistry
Research indicates that this compound is being explored for its potential use in treating diseases associated with poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. The structure allows for the design of inhibitors that can selectively modulate PARP activity, which is crucial in DNA repair mechanisms.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies and Research Findings
-
Inhibition of Type III Secretion System (T3SS) :
- A study indicated that compounds similar to this compound were effective in inhibiting the T3SS in Gram-negative bacteria, which is crucial for their virulence.
- High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in experimental models using Citrobacter rodentium as a host organism .
- Structural Analog Studies :
Q & A
Q. Advanced Research Focus
- Molecular Docking : Simulations using AutoDock Vina assess binding affinity to targets like Ras proteins (ΔG ≈ −9.2 kcal/mol) .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory potency (IC₅₀) .
- DFT Calculations : Predict regioselectivity in bromomethylation reactions by analyzing transition state energies .
What are the challenges in scaling up synthesis while maintaining high purity?
Q. Advanced Research Focus
- Purification : Large-scale column chromatography is replaced with recrystallization (e.g., ethyl acetate/hexane) to achieve ≥95% purity .
- Process Safety : Bromine handling requires inert atmospheres (N₂/Ar) and corrosion-resistant reactors .
- Yield Optimization : Continuous flow reactors reduce reaction times and improve reproducibility .
How do structural modifications of the bicyclic scaffold impact physicochemical properties?
Q. Advanced Research Focus
- LogP Optimization : Bromomethyl substitution increases lipophilicity (LogP from 1.2 to 2.8), enhancing blood-brain barrier permeability .
- Solubility : tert-Butyl carbamate groups improve aqueous solubility (up to 0.5 mg/mL in PBS) for in vitro assays .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
